molecular formula C11H6F6N2O4S B2547939 3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1020252-42-9

3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2547939
CAS No.: 1020252-42-9
M. Wt: 376.23
InChI Key: LNRLIQYTSKVANE-UHFFFAOYSA-N
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Description

3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl component. This is often achieved through the reaction of phenol derivatives with trifluoromethoxylation reagents. Subsequent steps may include sulfonylation and the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It may be used in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzyl bromide

  • Phenol, 4-(trifluoromethoxy)-

  • 3-(Trifluoromethoxy)benzyl bromide

Uniqueness: This compound is unique due to its specific combination of trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties compared to similar compounds. These properties make it particularly useful in specialized applications.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2O4S/c12-10(13,14)9-18-8(19-23-9)5-24(20,21)7-3-1-6(2-4-7)22-11(15,16)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRLIQYTSKVANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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